molecular formula C15H10BrClN2O2 B4575959 5-[(4-bromophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-[(4-bromophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B4575959
M. Wt: 365.61 g/mol
InChI Key: WCTPQMPXBKWNPS-UHFFFAOYSA-N
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Description

5-[(4-bromophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H10BrClN2O2 and its molecular weight is 365.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.96142 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antibacterial Activities

1,3,4-oxadiazole derivatives exhibit significant antioxidant properties, as evidenced by their performance in 2,2-Diphenyl-1-picrylhydrazide (DPPH) and ferric reducing antioxidant power (FRAP) assays. Some compounds demonstrated comparable or superior antioxidant activity to ascorbic acid. Additionally, these compounds have shown promising antibacterial activities against various microorganisms, including both gram-negative and gram-positive bacteria (Saoud, Ali, & Shakir, 2017).

Chemosensory Applications

Oxadiazole derivatives have been investigated for their use as selective chemosensors, particularly for fluoride ion detection. These compounds undergo color changes observable by the naked eye upon fluoride ion addition, showcasing their potential in environmental monitoring and chemical analysis (Ma, Li, Zong, Men, & Xing, 2013).

Material Science

In the realm of material science, oxadiazole-based polymers have been synthesized for their blue light-emitting properties. These polymers display high thermal stability and are promising candidates for applications in optoelectronic devices due to their significant fluorescence in the blue region and high quantum yield (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Liquid Crystal Technology

Oxadiazole-based compounds with a bent-shaped molecular structure have been synthesized and studied for their liquid crystalline properties. Such compounds have shown the capability to form enantiotropic nematic and smectic A phases, suggesting their utility in the development of liquid crystal displays (LCDs) and other related technologies (Zhu, Yao, Han, Pang, & Meng, 2009).

Properties

IUPAC Name

5-[(4-bromophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O2/c16-11-3-7-13(8-4-11)20-9-14-18-15(19-21-14)10-1-5-12(17)6-2-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTPQMPXBKWNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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